molecular formula C15H16FNO3 B7569255 1-[(E)-3-(2-fluorophenyl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid

1-[(E)-3-(2-fluorophenyl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid

Cat. No.: B7569255
M. Wt: 277.29 g/mol
InChI Key: HTAWNLNBUOTGLY-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(E)-3-(2-fluorophenyl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid, commonly known as FMOC-L-3, is a derivative of the amino acid L-proline. It is a white crystalline powder that is widely used in scientific research for its unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of FMOC-L-3 is not fully understood, but it is believed to interact with various cellular targets, including enzymes and receptors. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the activity of certain enzymes, such as proteases and phosphatases, which play critical roles in cellular signaling pathways.
Biochemical and Physiological Effects:
FMOC-L-3 has several biochemical and physiological effects, including the ability to induce apoptosis in cancer cells, inhibit the activity of certain enzymes, and act as a fluorescent probe for the detection of amino acids and proteins. It has also been shown to have antimicrobial, antifungal, and antitumor activities, making it a promising candidate for the development of new drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of FMOC-L-3 is its versatility in scientific research. It can be used as a building block for the synthesis of peptides and proteins, as well as a fluorescent probe for the detection of amino acids and proteins. It also has antimicrobial, antifungal, and antitumor activities, making it a promising candidate for the development of new drugs. However, one limitation of FMOC-L-3 is its high cost, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of FMOC-L-3 in scientific research. One direction is the development of new drugs based on its antimicrobial, antifungal, and antitumor activities. Another direction is the use of FMOC-L-3 as a fluorescent probe for the detection of amino acids and proteins in biological samples. Additionally, the mechanism of action of FMOC-L-3 is not fully understood, and further research is needed to elucidate its cellular targets and signaling pathways.

Synthesis Methods

FMOC-L-3 can be synthesized using various methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. Solid-phase peptide synthesis involves the sequential addition of amino acids onto a solid support, while solution-phase peptide synthesis involves the coupling of amino acids in solution. Both methods yield high purity FMOC-L-3, which can be further purified using chromatography techniques.

Scientific Research Applications

FMOC-L-3 is widely used in scientific research for its unique biochemical and physiological effects. It is commonly used as a building block for the synthesis of peptides and proteins, as well as a fluorescent probe for the detection of amino acids and proteins. It has also been shown to have antimicrobial, antifungal, and antitumor activities, making it a promising candidate for the development of new drugs.

Properties

IUPAC Name

1-[(E)-3-(2-fluorophenyl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO3/c1-15(14(19)20)8-9-17(10-15)13(18)7-6-11-4-2-3-5-12(11)16/h2-7H,8-10H2,1H3,(H,19,20)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTAWNLNBUOTGLY-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C(=O)C=CC2=CC=CC=C2F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCN(C1)C(=O)/C=C/C2=CC=CC=C2F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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